molecular formula C5H11NO B6234652 methyl[(oxetan-2-yl)methyl]amine CAS No. 1936624-90-6

methyl[(oxetan-2-yl)methyl]amine

Cat. No.: B6234652
CAS No.: 1936624-90-6
M. Wt: 101.1
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Description

Methyl[(oxetan-2-yl)methyl]amine is a chemical compound characterized by its unique structure, which includes a methyl group attached to an oxetane ring and a secondary amine group

Synthetic Routes and Reaction Conditions:

  • Aza-Michael Addition: One common synthetic route involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates. This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the formation of the desired product.

  • Reduction of Oxetane Derivatives: Another method involves the reduction of oxetane derivatives to produce this compound. This process often uses reducing agents like lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert this compound into its reduced forms.

  • Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of this compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Mechanism of Action

Target of Action

Methyl[(oxetan-2-yl)methyl]amine is a versatile compound used in scientific research, particularly in the field of synthetic chemistry . .

Mode of Action

It’s known that oxetane derivatives can disrupt protein microtubule functions in cells . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Oxetane derivatives are known to be involved in various biochemical reactions, including ring-opening reactions and methods that maintain the ring structure . This suggests that this compound might affect similar pathways.

Pharmacokinetics

It’s known that the oxygen atoms contained in oxetane derivatives maintain favorable overall lipophilicity values , which could impact the bioavailability of this compound.

Result of Action

Given the potential disruption of protein microtubule functions by oxetane derivatives , it’s possible that this compound might have similar effects.

Action Environment

It’s known that the reactivity of oxetane derivatives can be sensitive to epoxide substitution , suggesting that the action of this compound might also be influenced by environmental factors.

Scientific Research Applications

Methyl[(oxetan-2-yl)methyl]amine has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: The compound can be used in biological studies to understand molecular interactions and pathways.

  • Industry: Utilized in the production of various chemical products, including polymers and other industrial chemicals.

Comparison with Similar Compounds

  • Methyl[(oxolan-2-yl)methyl]amine: Similar structure but with an oxolane ring instead of an oxetane ring.

  • Methyl[(azetidin-2-yl)methyl]amine: Similar structure but with an azetidine ring instead of an oxetane ring.

Uniqueness: Methyl[(oxetan-2-yl)methyl]amine is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

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Properties

CAS No.

1936624-90-6

Molecular Formula

C5H11NO

Molecular Weight

101.1

Purity

95

Origin of Product

United States

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